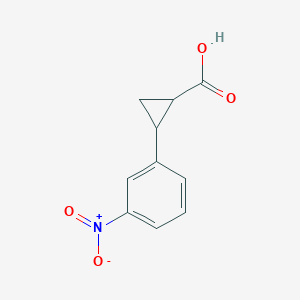

2-(3-Nitrophenyl)cyclopropane-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitrophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-10(13)9-5-8(9)6-2-1-3-7(4-6)11(14)15/h1-4,8-9H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCREXORTQFYPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30902361 | |

| Record name | NoName_1601 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30902361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91880-89-6 | |

| Record name | 2-(3-nitrophenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3 Nitrophenyl Cyclopropane 1 Carboxylic Acid and Its Derivatives

Strategies for Cyclopropane (B1198618) Ring Formation

The construction of the cyclopropane ring is the cornerstone of the synthesis of 2-(3-nitrophenyl)cyclopropane-1-carboxylic acid. Various chemical strategies have been developed to achieve this, starting from appropriately substituted aryl alkenes. These methods often involve the addition of a single carbon atom to a double bond to form the three-membered ring.

Cyclopropanation Reactions involving Aryl-Substituted Alkenes

The most direct approach to the target molecule involves the cyclopropanation of an aryl-substituted alkene, such as 3-nitrostyrene (B1585535). This can be achieved through several key reaction types.

The reaction of alkenes with diazo compounds, particularly diazoacetates, in the presence of a transition metal catalyst is a powerful and widely used method for the synthesis of cyclopropane carboxylates. For the synthesis of the ethyl ester of the target compound, this would involve the reaction of 3-nitrostyrene with ethyl diazoacetate (EDA).

Transition metals such as rhodium and copper are commonly employed to catalyze this transformation. For instance, dirhodium(II) acetate (Rh₂(OAc)₄) is a highly effective catalyst for the decomposition of diazo compounds to generate a metal carbene intermediate, which then adds to the alkene. The reaction with 3-nitrostyrene would proceed as follows:

Figure 1. General reaction scheme for the rhodium-catalyzed cyclopropanation of 3-nitrostyrene with ethyl diazoacetate.

The diastereoselectivity of this reaction, yielding either the cis or trans isomer of the cyclopropane product, is a critical aspect. The choice of catalyst and reaction conditions can influence this outcome. Engineered enzymes, such as myoglobin-based catalysts, have also been shown to catalyze the cyclopropanation of styrene derivatives with high diastereo- and enantioselectivity, offering a biocatalytic route to chiral cyclopropanes. nih.govrochester.edu Studies on various substituted styrenes have demonstrated that electron-withdrawing groups on the aromatic ring can influence the reaction rate and selectivity. rochester.edu

Below is a table summarizing typical conditions and outcomes for the cyclopropanation of styrenes, which serves as a model for the synthesis of this compound derivatives.

| Catalyst | Diazo Compound | Substrate | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |

| Rh₂(OAc)₄ | Ethyl Diazoacetate | Styrene | Varies with conditions | Good to Excellent | nih.gov |

| Engineered Myoglobin | Ethyl Diazoacetate | Styrene Derivatives | High (e.g., >99:1) | 69-92 | nih.govrochester.edu |

| Copper(I) triflate | Ethyl Diazoacetate | Styrene | Varies | Good | General Knowledge |

The Corey-Chaykovsky reaction, which utilizes sulfur ylides, is another fundamental method for cyclopropanation. This reaction is particularly effective for the cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds. To synthesize this compound via this route, a suitable precursor would be an acrylate or a chalcone derivative bearing the 3-nitrophenyl group.

The reaction involves the conjugate addition of the sulfur ylide to the electron-deficient alkene, forming a betaine intermediate which then undergoes intramolecular nucleophilic substitution to form the cyclopropane ring and extrude a sulfide.

Figure 2. General mechanism of a sulfur ylide-mediated cyclopropanation of an α,β-unsaturated ester.

The diastereoselectivity of the Corey-Chaykovsky reaction can be influenced by the nature of the ylide and the substrate. For instance, the cyclopropanation of nitrostyrenes with fluorinated sulfur ylides has been shown to favor the synthesis of cis-configured trifluoromethyl cyclopropanes. researchgate.net This suggests that by carefully selecting the ylide and the Michael acceptor, control over the stereochemical outcome can be achieved.

| Ylide | Substrate Type | Expected Product | Diastereoselectivity | Yield | Reference |

| Dimethylsulfoxonium methylide | α,β-Unsaturated Ester | Cyclopropyl (B3062369) ester | Generally trans favored | Good | General Knowledge |

| Trifluoromethyl-substituted sulfur ylide | Nitrostyrenes | Trifluoromethyl cyclopropane | cis favored | Excellent | researchgate.net |

This table provides general expectations for Corey-Chaykovsky reactions as specific examples for the direct synthesis of the target molecule were not detailed in the provided search results.

Wadsworth-Emmons Reaction Derivatives in Cyclopropane Synthesis

While the Horner-Wadsworth-Emmons (HWE) reaction is renowned for the synthesis of alkenes, modifications of this reaction can be employed to construct cyclopropane rings. One such strategy involves the reaction of a phosphonate-stabilized carbanion with an epoxide. The reaction proceeds via nucleophilic opening of the epoxide ring by the phosphonate carbanion, followed by an intramolecular Wittig-type reaction to close the three-membered ring.

To apply this to the synthesis of this compound, one could envision a route starting from a 3-nitrophenyloxirane and a phosphonate ester, such as triethyl phosphonoacetate.

Figure 3. Conceptual pathway for cyclopropane synthesis via a Horner-Wadsworth-Emmons type reaction with an epoxide.

This method provides a powerful tool for the stereoselective synthesis of cyclopropanecarboxylates, as the stereochemistry of the epoxide can be translated to the cyclopropane product.

Radical/Polar Crossover Processes for Cyclopropane Construction

More recently, radical/polar crossover processes have emerged as a novel strategy for cyclopropane synthesis. These reactions typically involve the addition of a radical to an alkene, followed by a single-electron reduction of the resulting radical adduct to an anion. This anion then undergoes an intramolecular cyclization to form the cyclopropane ring.

This methodology often utilizes photoredox catalysis to generate the initial radical species under mild conditions. The application of this strategy to the synthesis of this compound would likely involve the reaction of a suitable 3-nitrophenyl-substituted alkene with a radical precursor in the presence of a photocatalyst and a reductant. The electron-withdrawing nature of the nitro group in nitrostyrene can influence the reactivity of the alkene in such radical processes. rsc.org

Introduction and Functionalization of the Nitrophenyl Moiety

The 3-nitrophenyl group is a key feature of the target molecule. This functionality can either be present in the starting material or introduced at a later stage of the synthesis.

The most straightforward approach is to start with a precursor that already contains the 3-nitrophenyl group, such as 3-nitrostyrene or 3-nitrobenzaldehyde (for conversion to a suitable alkene). This pre-functionalization strategy is often preferred as it avoids potential side reactions and regioselectivity issues that can arise during the nitration of an existing phenylcyclopropane ring.

Alternatively, the nitro group can be introduced onto a pre-formed 2-phenylcyclopropane-1-carboxylic acid scaffold through electrophilic aromatic substitution (nitration). This reaction typically involves treating the aromatic compound with a mixture of nitric acid and sulfuric acid. However, this approach presents challenges in controlling the regioselectivity of the nitration. The cyclopropyl group is an ortho, para-director, meaning that nitration would likely occur at the ortho and para positions of the phenyl ring, rather than the desired meta position. Achieving selective meta-nitration would require more specialized synthetic strategies, potentially involving directing groups or multi-step sequences. Given these complexities, utilizing a pre-nitrated starting material is generally the more efficient and common route.

Regioselective Nitration Techniques

The introduction of a nitro group at the meta-position of the phenyl ring is a critical step in the synthesis of this compound. Traditional nitration methods often employ a mixture of nitric acid and sulfuric acid. However, these harsh conditions can lead to a mixture of ortho, meta, and para isomers, resulting in poor regioselectivity and the formation of unwanted byproducts. frontiersin.orgnih.gov

To achieve higher regioselectivity, alternative nitration protocols have been developed. These methods aim to provide a milder and more controlled reaction environment. One approach involves the use of dilute aqueous nitric acid, which can improve the safety of the process and, in some cases, enhance regioselectivity. nih.gov The choice of solvent and reaction temperature also plays a crucial role in directing the nitration to the desired meta-position. For instance, carrying out the reaction at ambient temperature can help minimize over-nitration and side reactions. frontiersin.org

Furthermore, the substrate itself can influence the regiochemical outcome. The electronic nature of the substituent already present on the aromatic ring dictates the position of the incoming nitro group. For precursors to 2-phenylcyclopropane-1-carboxylic acid, the cyclopropylalkyl group is considered ortho, para-directing. Therefore, direct nitration of 2-phenylcyclopropane-1-carboxylic acid would likely yield a mixture of ortho- and para-nitro isomers, making the meta-isomer the minor product. To circumvent this, the nitro group is typically introduced onto a precursor molecule before the formation of the cyclopropane ring.

Synthetic Routes to Substituted Nitrophenyl Precursors

Given the directing effects of the substituents on the aromatic ring, a common strategy for synthesizing this compound involves the preparation of a 3-nitrophenyl-substituted precursor, which is then elaborated to form the cyclopropane ring. A versatile precursor for this purpose is 3-nitrocinnamic acid.

The synthesis of 3-nitrocinnamic acid can be achieved through various methods, including the Perkin or Knoevenagel condensation of 3-nitrobenzaldehyde with acetic anhydride or malonic acid, respectively. These reactions provide the α,β-unsaturated carboxylic acid scaffold necessary for subsequent cyclopropanation.

An alternative approach involves the Michael addition of a suitable nucleophile to a β-nitrostyrene derivative. nih.govbeilstein-journals.org For instance, the conjugate addition of a 1,3-dicarbonyl compound to β-nitrostyrene can yield an adduct that, under specific conditions, can be transformed into a nitrocyclopropane derivative. nih.govbeilstein-journals.org The choice of the 1,3-dicarbonyl compound and the reaction conditions can influence the stereochemical outcome of the final cyclopropane product. nih.gov

Carboxylic Acid Functional Group Installation and Manipulation

The carboxylic acid moiety is a key functional group in the target molecule. Its installation can be achieved at different stages of the synthesis. One common method involves the hydrolysis of a corresponding ester or nitrile precursor. For example, if the cyclopropanation reaction is performed on an ester of 3-nitrocinnamic acid, the final step would be the saponification of the ester to yield the carboxylic acid. youtube.com

Alternatively, the cyclopropane ring can be constructed from a precursor that already contains a protected carboxylic acid or a group that can be readily converted to a carboxylic acid. For instance, a malonic ester synthesis approach can be employed, where diethyl malonate is used to form the cyclopropane ring, followed by hydrolysis and decarboxylation to afford the desired carboxylic acid. youtube.com

Another strategy involves the direct cyclopropanation of unprotected α,β-unsaturated carboxylic acids. organic-chemistry.orgorganic-chemistry.org This approach, often promoted by reagents like samarium/iodoform, offers a more direct and efficient route by eliminating the need for protection and deprotection steps. organic-chemistry.org

The manipulation of the carboxylic acid group is also important, particularly for the synthesis of derivatives. The carboxylic acid can be converted to an acid chloride, which can then react with various nucleophiles to form amides, esters, and other derivatives. researchgate.netnih.gov

Diastereoselective and Enantioselective Synthesis

The presence of two stereocenters on the cyclopropane ring of this compound gives rise to the possibility of cis and trans diastereomers, as well as enantiomers. The control of both relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is a significant challenge in the synthesis of this compound.

Control of Relative Stereochemistry (cis/trans Isomerism)

The relative stereochemistry of the substituents on the cyclopropane ring is often determined during the cyclopropanation step. The choice of reagents and reaction conditions can significantly influence the cis/trans ratio of the product.

For instance, the Simmons-Smith cyclopropanation of an α,β-unsaturated ester can lead to a mixture of diastereomers. However, modifications to the reaction, such as the use of specific ligands or directing groups, can enhance the stereoselectivity.

A highly stereospecific method for the synthesis of cyclopropanecarboxylic acids involves the samarium-promoted cyclopropanation of unmasked (E)- or (Z)-α,β-unsaturated carboxylic acids. organic-chemistry.org In this reaction, (E)-unsaturated acids exclusively yield trans-cyclopropanecarboxylic acids, while (Z)-unsaturated acids give the cis isomers. organic-chemistry.org This method provides excellent control over the relative stereochemistry.

Another approach to control diastereoselectivity is through the use of rhodium-catalyzed cyclopropanation of alkenes with α-alkyl-α-diazoesters. The use of sterically demanding carboxylate ligands can lead to high diastereoselectivity. organic-chemistry.org

The separation of cis and trans isomers can also be achieved after the cyclopropanation reaction. Methods such as fractional crystallization of the acids or their salts, or careful distillation of their esters, have been employed. google.com A process involving the treatment of an aqueous solution of a soluble salt of the cis and trans isomers with a weak acid can cause the precipitation of one isomeric form, allowing for their separation. google.com

Chiral Induction and Resolution Techniques

The synthesis of enantiomerically pure this compound requires strategies for introducing chirality. This can be achieved through asymmetric synthesis, where a chiral catalyst or auxiliary is used to favor the formation of one enantiomer over the other, or through the resolution of a racemic mixture.

Use of Chiral Auxiliaries

A common strategy in asymmetric synthesis is the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

In the context of cyclopropanation, a chiral auxiliary can be attached to the carboxylic acid or the alkene precursor. For example, the cyclopropanation of an α,β-unsaturated ester derived from a chiral alcohol can proceed with high diastereoselectivity. The chiral alcohol acts as the auxiliary, and its subsequent removal affords the enantiomerically enriched cyclopropanecarboxylic acid.

One study describes a method that combines the use of a chiral auxiliary with a substrate-directed reaction. rsc.org An aldol reaction of a boron enolate of an N-propionyl-oxazolidin-2-one with an α,β-unsaturated aldehyde yields a syn-aldol product. rsc.org The hydroxyl group in this product then directs the stereochemistry of a subsequent cyclopropanation reaction. rsc.org Finally, a retro-aldol cleavage removes the chiral auxiliary and reveals the enantiopure cyclopropane-carboxaldehyde, which can be oxidized to the carboxylic acid. rsc.org

Optical Resolution of Racemic Mixtures

The separation of enantiomers from a racemic mixture, a process known as optical resolution, is a critical step in the synthesis of chiral compounds. For carboxylic acids such as this compound, the most prevalent method for resolution is the formation of diastereomeric salts. This technique involves the reaction of the racemic acid with a single enantiomer of a chiral base, often referred to as a resolving agent. The resulting products are a pair of diastereomeric salts which, unlike the original enantiomers, possess different physical properties, including solubility. This difference in solubility allows for their separation by methods such as fractional crystallization.

Commonly employed chiral bases for the resolution of racemic carboxylic acids include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic amines such as (R)-1-phenylethylamine. The selection of an appropriate resolving agent and a suitable solvent system is often empirical and crucial for achieving efficient separation.

The general procedure involves dissolving the racemic carboxylic acid and the chiral resolving agent in a suitable solvent, followed by allowing the less soluble diastereomeric salt to crystallize. This salt is then separated by filtration. Subsequently, the purified diastereomeric salt is treated with a strong acid to decompose the salt and liberate the desired enantiomer of the carboxylic acid. The chiral resolving agent can often be recovered and reused. The enantiomer remaining in the mother liquor can also be isolated, typically after removal of the solvent and subsequent treatment with acid.

While specific studies detailing the optical resolution of this compound are not extensively documented in the reviewed literature, the resolution of structurally related cyclopropanecarboxylic acids has been reported. For instance, the resolution of various substituted cyclopropanecarboxylic acids has been successfully achieved using chiral amines. These examples serve as a methodological precedent for the resolution of the title compound.

In one such study on a related cyclopropanecarboxylic acid derivative, N-benzyl-d-2-aminobutanol was employed as the resolving agent. The process was optimized by utilizing a suitable polar solvent to enhance the enantiomeric excess of the product. This highlights the importance of solvent choice in achieving high optical purity.

Another established method for the resolution of racemic alcohols, which can be adapted for carboxylic acids, involves the formation of diastereomeric esters with a chiral acid. However, for carboxylic acids, the formation of diastereomeric salts with chiral bases is generally the more direct and common approach.

The efficiency of a resolution process is often evaluated by the yield and the enantiomeric excess (e.e.) of the separated enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common analytical technique to determine the enantiomeric purity of the resolved products.

A summary of potential resolving agents for this compound, based on general principles for resolving racemic carboxylic acids, is presented in the table below. It is important to note that the optimal conditions for the resolution of this specific compound would require experimental investigation.

| Potential Chiral Resolving Agent | Class of Compound | Rationale for Use with Carboxylic Acids |

| (R)-(+)-1-Phenylethylamine | Chiral Amine | Forms diastereomeric salts with carboxylic acids. |

| (S)-(-)-1-Phenylethylamine | Chiral Amine | Forms diastereomeric salts with carboxylic acids. |

| Cinchonidine | Alkaloid (Chiral Amine) | Forms diastereomeric salts with carboxylic acids. |

| Quinine | Alkaloid (Chiral Amine) | Forms diastereomeric salts with carboxylic acids. |

| Ephedrine | Alkaloid (Chiral Amine) | Has been used for the resolution of related compounds. |

Chemical Reactivity and Mechanistic Investigations of 2 3 Nitrophenyl Cyclopropane 1 Carboxylic Acid

Reactions Involving the Cyclopropane (B1198618) Ring

The reactivity of 2-(3-nitrophenyl)cyclopropane-1-carboxylic acid is dominated by reactions that relieve its inherent ring strain. These transformations typically proceed through the cleavage of the bond between the carbon atom bearing the nitrophenyl group (the donor) and the carbon atom bearing the carboxylic acid group (the acceptor).

Ring-opening reactions are the most characteristic transformations of donor-acceptor cyclopropanes. nih.gov These reactions convert the strained three-membered ring into a more stable, functionalized aliphatic chain. The polarization of the C1-C2 bond facilitates cleavage under various conditions, leading to the formation of reactive intermediates that can be trapped by a range of reagents.

The polarized nature of the cyclopropane ring in this compound makes it susceptible to attack by nucleophiles. This reaction, often referred to as a homo-Michael addition, typically occurs at the carbon atom bearing the donor (nitrophenyl) group. rsc.org The mechanism can proceed through pathways with SN1 or SN2 characteristics, depending on the reaction conditions and the nature of the nucleophile.

In an SN1-like pathway, heterolytic cleavage of the C1-C2 bond is often promoted by a Lewis acid, generating a stabilized benzylic cation at C2 and an enolate at C1, which is stabilized by the carboxylic acid group. This zwitterionic intermediate is then trapped by a nucleophile. In an SN2-like mechanism, the nucleophile directly attacks the C2 carbon, inducing the ring opening in a concerted fashion. thieme-connect.comnih.gov A wide array of nucleophiles, including indoles, amines, alcohols, and thiols, can participate in these reactions, leading to a diverse range of γ-functionalized products. sioc.ac.cn

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Donor-Acceptor Cyclopropanes

| Nucleophile | Product Type | Catalyst | Reference |

|---|---|---|---|

| Indoles | γ-(Indolyl)butyrates | Lewis Acid (e.g., Yb(OTf)₃) | sioc.ac.cn |

| Hydrazines | Dihydropyrazoles or Pyridazinones | None (Solvent Dependent) | nih.gov |

| Alcohols | γ-Alkoxy Esters | Lewis or Brønsted Acid | nih.govsioc.ac.cn |

| Thiols | γ-Thio Esters | Base or Lewis Acid | wiley-vch.de |

| C-Nucleophiles (e.g., malonates) | Substituted Adipic Acid Derivatives | Base (e.g., TBAF) | rsc.org |

Brønsted acids can effectively catalyze the ring-opening of donor-acceptor cyclopropanes, including this compound. researchgate.net The catalytic cycle is initiated by the protonation of the carbonyl oxygen of the carboxylic acid group. This protonation significantly increases the electron-withdrawing capacity of the acceptor group, further polarizing the C1-C2 bond and activating the cyclopropane ring for nucleophilic attack. nih.govstackexchange.com

This activation allows even weak nucleophiles to open the ring under mild conditions. rsc.org The reaction of cyclopropanes geminally disubstituted with both a carboalkoxy and a carboxy group can even proceed without an external catalyst, where an internal hydrogen bond is thought to provide the necessary activation. acs.org This method is particularly useful for reactions involving arenes, indoles, and alcohols, providing a general route to 1,3-difunctionalized products. researchgate.net

Proposed Mechanism for Brønsted Acid-Catalyzed Ring Opening:

Protonation: The Brønsted acid protonates the carbonyl oxygen of the carboxylic acid.

Nucleophilic Attack: A nucleophile attacks the carbon bearing the nitrophenyl group (C2).

Ring Opening: The C1-C2 bond cleaves, with the resulting negative charge stabilized by the protonated carboxyl group.

Deprotonation: The catalyst is regenerated, yielding the final ring-opened product.

The reaction of donor-acceptor cyclopropanes with halogenating agents or chalcogenyl halides provides a direct route to 1,3-difunctionalized acyclic compounds. acs.org For instance, reacting a D-A cyclopropane with iodobenzene (B50100) dichloride results in a 1,3-dichlorination product. acs.org

Similarly, 1,3-halochalcogenation occurs when the cyclopropane is treated with a chalcogenyl halide (e.g., R-SCl, R-SeCl) in the presence of a Lewis acid catalyst. The proposed mechanism involves the activation of the cyclopropane by the Lewis acid, followed by electrophilic attack of the chalcogen species. This induces ring opening and subsequent trapping of the resulting carbocation by the halide anion. acs.org These reactions are often highly stereospecific, allowing for the synthesis of complex acyclic structures with controlled stereochemistry.

Table 2: Halogenation and Halochalcogenation of Donor-Acceptor Cyclopropanes

| Reagent | Product Type | Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| Iodobenzene Dichloride (PhICl₂) | 1,3-Dichloroalkane | None | Direct 1,3-dichlorination | acs.org |

| Arylsulfenyl Chloride (ArSCl) | 1-Chloro-3-thioalkane | MgI₂ | 1,3-Chlorosulfenylation | acs.org |

| Arylselenyl Chloride (ArSeCl) | 1-Chloro-3-selenoalkane | MgI₂ | 1,3-Chloroselenation | acs.org |

Hydroarylation involves the formal addition of an arene C-H bond across one of the cyclopropane C-C bonds. For this compound, this would typically be a 1,3-addition, yielding a 3-aryl-3-(3-nitrophenyl)propanoic acid derivative. These reactions are generally catalyzed by strong Brønsted or Lewis acids.

The mechanistic pathway is initiated by the acid catalyst activating the cyclopropane ring, leading to the formation of a benzylic carbocation intermediate stabilized by the nitrophenyl group. This electrophilic intermediate is then intercepted by the electron-rich arene nucleophile (e.g., anisole, mesitylene) in a Friedel-Crafts-type reaction to form a new C-C bond. The final step involves deprotonation to regenerate the aromaticity of the nucleophile and release the catalyst.

Donor-acceptor cyclopropanes can serve as synthetic equivalents of 1,3-dipoles, enabling them to participate in formal cycloaddition reactions. wiley-vch.de Under thermal or Lewis acid-catalyzed conditions, the cyclopropane ring can open to form a zwitterionic 1,3-dipole intermediate. This intermediate can then be trapped by a variety of dipolarophiles, such as aldehydes, ketones, imines, or alkenes, to construct five-membered rings in what are known as formal [3+2] cycloadditions. researchgate.netresearchgate.net

For this compound, Lewis acid activation would lead to a 1,3-zwitterion. Reaction with an aldehyde, for example, would proceed via nucleophilic attack of the enolate end of the dipole onto the aldehyde carbonyl, followed by intramolecular cyclization to furnish a tetrahydrofuran (B95107) ring. researchgate.net These cycloaddition reactions are valuable for the rapid construction of complex carbocyclic and heterocyclic frameworks. acs.orgnih.gov

Table 3: Common Dipolarophiles in [3+2] Cycloadditions with D-A Cyclopropanes

| Dipolarophile | Resulting Heterocycle |

|---|---|

| Aldehydes/Ketones | Tetrahydrofuran |

| Imines | Pyrrolidine |

| Nitriles | Dihydropyrrole |

| Thioketones | Tetrahydrothiophene |

| Alkenes/Alkynes | Cyclopentane/Cyclopentene |

Cycloaddition Reactions of Cyclopropane Systems

[3+2] Cycloadditions

The presence of the electron-withdrawing 3-nitrophenyl group polarizes the cyclopropane ring, classifying it as a donor-acceptor (D-A) cyclopropane. researchgate.netmdpi.com This electronic activation, coupled with the inherent ring strain, allows the cyclopropane to function as a 1,3-dipole synthon in the presence of a Lewis acid catalyst. researchgate.net In this role, it can undergo formal [3+2] cycloaddition reactions with various dipolarophiles.

The reaction is typically initiated by the coordination of a Lewis acid (e.g., Sc(OTf)₃, Lu(OTf)₃) to an activating group, which facilitates the cleavage of the C-C bond within the cyclopropane ring. researchgate.netresearchgate.net This generates a zwitterionic intermediate that is trapped by a 2π-component (the dipolarophile), leading to the formation of a five-membered ring. The regioselectivity and stereoselectivity of these cycloadditions are often high, though the specific outcomes can depend on the substrates and reaction conditions employed. nih.gov While specific studies on this compound are not extensively detailed, its reactivity can be inferred from analogous D-A cyclopropane systems.

Table 1: Representative [3+2] Cycloaddition Reactions of Donor-Acceptor Cyclopropanes

| Donor-Acceptor Cyclopropane | Dipolarophile | Catalyst | Product Type |

|---|---|---|---|

| Generic D-A Cyclopropane | Thioketene | Sc(OTf)₃ | 2-Methylidene tetrahydrothiophene |

| Generic D-A Cyclopropane | Imine | Chiral Brønsted Base | Enantioenriched Pyrrolidine |

This table illustrates the general reactivity pattern of D-A cyclopropanes in [3+2] cycloadditions based on related systems. mdpi.comresearchgate.netnih.gov

Cyclization Reactions with Conjugated Systems

The inherent strain energy of the cyclopropane ring serves as a powerful driving force for reactions with conjugated systems, such as dienes and quinone-derived compounds. researchgate.netcolab.ws These transformations often proceed via a ring-opening mechanism, where the cyclopropane acts as a three-carbon building block. Lewis acid catalysis is typically required to activate the D-A cyclopropane, promoting the cleavage of the distal C-C bond to form a 1,3-zwitterionic intermediate. researchgate.net

This intermediate can then be intercepted by a conjugated system in various cycloaddition modes. For instance, reaction with a four-carbon conjugated system can lead to a formal [3+4] cycloaddition, yielding a seven-membered ring. Alternatively, depending on the specific reactants and the choice of Lewis acid, other pathways such as [3+2] or [3+3] cycloadditions can occur, leading to the diastereoselective construction of complex fused-ring systems. researchgate.net

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is one of the most versatile functional groups in organic synthesis, and the one present in this compound is no exception. It serves as a handle for a variety of transformations, including esterification, amidation, decarboxylation, and alpha-functionalization.

Esterification and Amidation Reactions

The carboxylic acid can be readily converted into its corresponding esters and amides through standard synthetic protocols. libretexts.org

Esterification: The formation of an ester is typically achieved through the Fischer esterification method. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). openstax.org The reaction is reversible, and to drive it to completion, an excess of the alcohol is often used, or the water produced is removed from the reaction mixture. libretexts.orgopenstax.org

Amidation: Direct reaction of the carboxylic acid with an amine is generally inefficient because the basic amine deprotonates the acid to form an unreactive carboxylate salt. openstax.org Therefore, the carboxylic acid must first be "activated." Common methods for activation include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. google.com Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to facilitate the direct formation of the amide bond from the carboxylic acid and amine. openstax.org

Table 2: General Schemes for Esterification and Amidation

| Reaction | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| Esterification | This compound + R'OH | H⁺ (catalyst), heat | Methyl/Ethyl 2-(3-nitrophenyl)cyclopropane-1-carboxylate |

| Amidation | this compound + R'R''NH | 1. SOCl₂ 2. Amine | N-substituted 2-(3-nitrophenyl)cyclopropane-1-carboxamide |

Decarboxylation Pathways

The removal of the carboxyl group as carbon dioxide (CO₂) is a significant transformation. While simple aliphatic carboxylic acids are resistant to decarboxylation, specific structural features can facilitate this process. libretexts.org For cyclopropane carboxylic acids, thermal decarboxylation can proceed through a mechanism involving the initial ring-opening of the strained three-membered ring. arkat-usa.org

This ring-opening is thought to be the rate-limiting step, leading to a diradical or zwitterionic intermediate that is stabilized by the adjacent functionalities. arkat-usa.org In the case of this compound, the presence of the nitrophenyl group could influence the stability of such intermediates. The process typically requires high temperatures, and the ultimate product would be 1-nitro-3-propylbenzene (B14880735) following rearrangement and loss of CO₂. libretexts.orgarkat-usa.org Catalytic methods using transition metals have also been developed for the decarboxylation of various carboxylic acids under milder conditions. nih.gov

Alpha-Functionalization via Hell-Volhard-Zelinskii Reaction Analogs

The Hell-Volhard-Zelinskii (HVZ) reaction is a classic method for the halogenation of a carboxylic acid at the alpha-carbon position. alfa-chemistry.comorganic-chemistry.org A key requirement for this reaction is the presence of at least one α-hydrogen. This compound possesses an α-hydrogen on C1 of the cyclopropane ring, making it a suitable substrate for this transformation.

The reaction is carried out by treating the carboxylic acid with a halogen (typically Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). byjus.com The mechanism proceeds through several steps:

The carboxylic acid is first converted into its acyl bromide by PBr₃. organic-chemistry.org

The acyl bromide, unlike the carboxylic acid, can readily tautomerize to its enol form. libretexts.org

The electron-rich enol then attacks a molecule of Br₂, resulting in bromination at the α-position. organic-chemistry.org

The resulting α-bromo acyl bromide can then be hydrolyzed during aqueous workup to yield the final α-bromo carboxylic acid, 1-bromo-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid. nrochemistry.com

Reactivity of the Nitrophenyl Group

The nitrophenyl group is a versatile functionality that can undergo several important transformations, the most common of which is reduction to an amino group. colab.ws The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution under certain conditions.

The reduction of the nitro group to an amine is a cornerstone transformation in organic synthesis. This can be accomplished using a variety of reducing agents, with the choice of reagent depending on the presence of other functional groups in the molecule. Common methods include:

Catalytic Hydrogenation: Using molecular hydrogen (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Dissolving Metal Reductions: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid, typically hydrochloric acid (HCl).

Successful reduction yields 2-(3-aminophenyl)cyclopropane-1-carboxylic acid, a valuable intermediate for further derivatization, such as in the synthesis of pharmaceuticals.

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Conditions | Product |

|---|---|---|

| H₂ / Pd-C | Methanol or Ethanol solvent, room temperature | 2-(3-Aminophenyl)cyclopropane-1-carboxylic acid |

| Sn / conc. HCl | Heat | 2-(3-Aminophenyl)cyclopropane-1-carboxylic acid |

Nucleophilic Aromatic Substitution on the Nitrophenyl Ring

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aromatic compounds bearing strong electron-withdrawing groups. masterorganicchemistry.comnih.gov The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govlibretexts.org For an SNAr reaction to occur at a reasonable rate, the presence of one or more strongly electron-withdrawing groups, such as a nitro group, is essential to activate the aromatic ring towards nucleophilic attack. masterorganicchemistry.comnih.gov

A critical factor governing the rate and feasibility of SNAr reactions is the position of the electron-withdrawing group relative to the leaving group. masterorganicchemistry.comnih.gov Maximum stabilization of the negatively charged Meisenheimer intermediate is achieved when the electron-withdrawing group is located at the ortho or para position to the site of nucleophilic attack. masterorganicchemistry.comnih.gov This positioning allows the negative charge to be delocalized onto the electron-withdrawing group through resonance. masterorganicchemistry.com

In the case of this compound, the nitro group is situated at the meta position relative to the cyclopropyl (B3062369) substituent. If a hypothetical leaving group were present on the aromatic ring, a meta-nitro group would not be able to delocalize the negative charge of the Meisenheimer intermediate via resonance. libretexts.orgstackexchange.comlibretexts.org While the nitro group does exert an electron-withdrawing inductive effect from the meta position, this is significantly less powerful than the resonance stabilization afforded by ortho or para substitution. Consequently, nucleophilic aromatic substitution on the nitrophenyl ring of this compound is not a favored reaction pathway under standard SNAr conditions. masterorganicchemistry.comlibretexts.orgstackexchange.com

Reduction and Subsequent Derivatization of the Nitro Group

The nitro group of this compound is readily susceptible to reduction, offering a versatile handle for further synthetic modifications. The reduction of aromatic nitro compounds can yield a variety of products, including amines, hydroxylamines, and azo compounds, depending on the reducing agent and reaction conditions employed.

A common and effective method for the reduction of aromatic nitro groups to primary amines is the use of metals in acidic media, such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid. google.com This method is widely applicable and generally provides high yields of the corresponding anilines. The successful synthesis of 2-(3-aminophenyl)cyclopropane-1-carboxylic acid (CAS Number: 805180-01-2) from its nitro precursor is an implied, common transformation. shachemlin.com

Once the nitro group is reduced to an amino group, it opens up a plethora of possibilities for subsequent derivatization. The resulting 2-(3-aminophenyl)cyclopropane-1-carboxylic acid possesses two reactive sites: the newly formed amino group and the existing carboxylic acid. The amino group can undergo a range of reactions typical of primary anilines. For instance, it can be acylated to form amides, alkylated, or used as a nucleophile in various coupling reactions. nih.govmsu.edu

Furthermore, the presence of both an amino and a carboxylic acid group allows for the synthesis of various derivatives through reactions involving either or both functionalities. For example, the carboxylic acid can be converted to an ester or an amide, while the amino group can be modified independently. nih.govnih.gov This dual functionality makes 2-(3-aminophenyl)cyclopropane-1-carboxylic acid a valuable intermediate in the synthesis of more complex molecules, including pharmaceutically relevant scaffolds. google.comunl.pt

Influence of Substituents on Reactivity and Selectivity

The reactivity and selectivity of this compound are profoundly influenced by the electronic and steric properties of its constituent groups. The interplay between the electron-withdrawing nitrophenyl group and the strained cyclopropane framework dictates the molecule's chemical behavior.

Electronic Effects of the Nitrophenyl Group

The nitrophenyl group exerts a strong electron-withdrawing effect, which significantly modulates the reactivity of the entire molecule. This effect is a combination of two factors: the inductive effect (-I) and the resonance effect (-R). The nitro group is one of the most powerful electron-withdrawing groups, deactivating the benzene (B151609) ring towards electrophilic substitution while activating it for nucleophilic attack (as discussed in section 3.3.1). libretexts.org

The electron-withdrawing nature of the 3-nitrophenyl substituent also influences the reactivity of the adjacent cyclopropane ring. Cyclopropanes bearing electron-accepting groups are known to be more susceptible to nucleophilic ring-opening reactions. researchgate.netsemanticscholar.org The polarization of the C-C bonds in the cyclopropane ring is enhanced by the electron-withdrawing substituent, making the ring carbons more electrophilic. The reactivity of such systems can often be correlated with the electronic properties of the substituents on the phenyl ring using the Hammett equation, which provides a quantitative measure of the electronic influence of substituents on reaction rates and equilibria. libretexts.orgsemanticscholar.orgnih.govsemanticscholar.org A Hammett plot for a reaction involving this compound or its derivatives would be expected to show a positive ρ (rho) value for a reaction in which the transition state is stabilized by electron-withdrawing groups. semanticscholar.org

Steric Effects of the Cyclopropane Framework

The cyclopropane ring, being a small, rigid, and highly strained system, imposes significant steric constraints that influence the molecule's conformation and reactivity. stackexchange.com The X-ray crystal structure of cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid reveals important details about its three-dimensional arrangement. researchgate.netcdnsciencepub.com

In the solid state, the carboxyl group adopts a conformation that approaches a bisecting arrangement with respect to the cyclopropane ring. researchgate.netcdnsciencepub.com However, the phenyl group is twisted by 37° from this bisecting conformation. researchgate.netcdnsciencepub.com This deviation from coplanarity is in contrast to less sterically hindered compounds like 2-(p-nitrophenyl)cyclopropyl methyl ketone, where the phenyl group can adopt a conformation that allows for greater conjugation with the cyclopropane ring. researchgate.netcdnsciencepub.com This twisted conformation in cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid likely arises from steric repulsion between the substituents on the cyclopropane ring. cdnsciencepub.com

The rigid structure of the cyclopropane framework can also influence the accessibility of the reactive sites on the molecule. For instance, the approach of a nucleophile to the aromatic ring or a reagent to the carboxylic acid group could be sterically hindered by the adjacent cyclopropyl moiety. libretexts.org This steric hindrance can affect reaction rates and may also play a role in directing the stereochemical outcome of reactions at chiral centers. libretexts.org

Below is a table summarizing key structural parameters from the X-ray crystallographic analysis of cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid, which quantitatively describe its steric environment. cdnsciencepub.com

| Parameter | Value |

|---|---|

| Phenyl Group Torsion Angle | 37° from bisecting conformation |

| Unit Cell Parameter 'a' | 7.422 Å |

| Unit Cell Parameter 'b' | 8.615 Å |

| Unit Cell Parameter 'c' | 9.499 Å |

| Unit Cell Angle 'α' | 60.24° |

| Unit Cell Angle 'β' | 63.76° |

| Unit Cell Angle 'γ' | 71.36° |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the chemical structure and assigning the stereochemistry of 2-(3-nitrophenyl)cyclopropane-1-carboxylic acid.

¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the stereochemical arrangement of substituents on the cyclopropane (B1198618) ring. The chemical shifts and coupling constants of the cyclopropyl (B3062369) protons are particularly informative.

¹H NMR Spectroscopy : The protons of the carboxylic acid group typically appear as a broad singlet in the downfield region of the spectrum, often between 10-12 ppm, due to deshielding and hydrogen bonding. libretexts.orgoregonstate.edulibretexts.org Protons on carbons adjacent to the carboxylic acid group generally resonate in the 2-3 ppm range. libretexts.orglibretexts.org The precise chemical shifts and coupling constants of the cyclopropyl protons can be used to distinguish between cis and trans isomers.

¹³C NMR Spectroscopy : The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the range of 165-185 ppm. openstax.org Aromatic and α,β-unsaturated acids tend to be at the upfield end of this range, while saturated aliphatic acids are at the downfield end. openstax.org The chemical shifts of the cyclopropane ring carbons are also diagnostic and aid in structural confirmation.

Table 1: Typical NMR Spectroscopic Data for Carboxylic Acids

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Carboxylic Acid (R-COOH) | 10 - 12 |

| ¹H | α-Proton to COOH | 2 - 3 |

| ¹³C | Carbonyl (C=O) | 165 - 185 |

IR spectroscopy and mass spectrometry provide complementary information that confirms the presence of key functional groups and the molecular weight of the compound.

Infrared (IR) Spectroscopy : The IR spectrum of a carboxylic acid is characterized by two prominent absorptions. A very broad O-H stretching band is observed in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of the carboxylic acid. libretexts.orgopenstax.org The C=O stretching vibration of the carbonyl group appears as a strong absorption between 1710 and 1760 cm⁻¹. openstax.org For dimeric carboxylic acids, this peak is typically centered around 1710 cm⁻¹. openstax.org

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (OH, 17 mass units) and the subsequent loss of carbon monoxide (CO, 28 mass units). oregonstate.edu

Table 2: Key IR Absorption Frequencies for Carboxylic Acids

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| O-H (in carboxylic acid dimer) | Stretching | 2500 - 3300 (broad) |

| C=O (in carboxylic acid dimer) | Stretching | ~1710 |

X-ray Crystallography for Relative and Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and both relative and absolute stereochemistry. nih.govnih.gov For cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid, X-ray diffraction analysis has revealed detailed structural parameters. cdnsciencepub.comresearchgate.net

The crystals of cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid are triclinic and belong to the space group P1. cdnsciencepub.comresearchgate.net The unit cell dimensions have been determined as a = 7.422 Å, b = 8.615 Å, c = 9.499 Å, α = 60.24°, β = 63.76°, and γ = 71.36°, with two molecules per unit cell. cdnsciencepub.comresearchgate.net This crystallographic data provides an unambiguous determination of the cis relationship between the 3-nitrophenyl and carboxylic acid groups on the cyclopropane ring.

Conformational Dynamics and Strain Analysis of the Cyclopropane Ring

The cyclopropane ring is inherently strained due to the deviation of its internal C-C-C bond angles (60°) from the ideal tetrahedral angle of 109.5°. libretexts.orgdalalinstitute.com This angle strain, combined with torsional strain from eclipsed C-H bonds, results in high ring strain. libretexts.orgmasterorganicchemistry.com

In substituted cyclopropanes like this compound, the substituents can influence the conformation and electronic structure of the ring. The bonds in the cyclopropane ring are often described as "bent" or "banana" bonds, with the electron density located outside the direct internuclear axis. dalalinstitute.com The reactivity of the cyclopropane ring is significantly affected by this strain, making it susceptible to ring-opening reactions.

Influence of Nitrophenyl and Carboxylic Acid Groups on Overall Molecular Geometry

The phenyl group is found to be rotated 37° from this bisecting conformation. cdnsciencepub.comresearchgate.net This is in contrast to the unhindered compound trans-2-(p-nitrophenyl)cyclopropyl methyl ketone, where both the aromatic ring and the acetyl group essentially bisect the cyclopropane ring. cdnsciencepub.com In both compounds, the carbonyl oxygen of the carboxyl group is oriented closer to the three-membered ring. cdnsciencepub.comresearchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the electronic behavior that governs molecular structure and reactivity. mdpi.comchemrxiv.org For a molecule such as 2-(3-nitrophenyl)cyclopropane-1-carboxylic acid, these methods can elucidate the complex interplay between its functional groups and the strained three-membered ring.

Density Functional Theory (DFT) has become a standard and powerful method for computational studies in organic chemistry. researchgate.net It is used to investigate reaction mechanisms by mapping the potential energy surface, which helps in locating intermediates and, crucially, the transition states that connect them. researchgate.netpku.edu.cn The energy of the transition state determines the activation energy of a reaction, providing key information about its kinetics. researchgate.net

For this compound, DFT calculations can be employed to explore various potential reaction pathways. For instance, reactions involving the carboxylic acid group (e.g., esterification, amidation) or ring-opening reactions of the highly strained cyclopropane (B1198618) moiety can be modeled. By calculating the energy profiles for these pathways, researchers can predict which reactions are kinetically favored.

A typical DFT study would involve:

Geometry Optimization: Finding the lowest energy structures for reactants, products, and intermediates.

Transition State Search: Locating the saddle point on the potential energy surface that represents the highest energy barrier along the reaction coordinate.

Frequency Calculation: Confirming the nature of the stationary points (minima for stable species, one imaginary frequency for transition states) and calculating thermodynamic properties like Gibbs free energy.

These studies provide a quantitative understanding of the molecule's reactivity, guiding synthetic efforts. researchgate.netpku.edu.cn

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, is the primary driver of chemical reactions. nih.govresearchgate.net MEDT provides a rigorous quantum chemical analysis of the changes in electron density along a reaction path to understand experimental outcomes. europa.eursc.org

Within the framework of MEDT, the reactivity of this compound would be analyzed using tools that probe the electron density. nih.gov Key aspects of an MEDT study include:

Conceptual DFT Reactivity Indices: Analyzing indices at the ground state of the molecule to predict its electrophilic or nucleophilic character. nih.govresearchgate.net

Electron Localization Function (ELF) Topological Analysis: Examining the changes in chemical bonds during a reaction, which can reveal whether a mechanism is concerted or stepwise. rsc.org

Global Electron Density Transfer (GEDT): Calculating the net flow of electron density between reactants at the transition state to quantify the polar nature of a reaction. nih.gov

MEDT challenges some classical explanations and provides a more detailed picture of bond formation and cleavage, making it a valuable tool for elucidating complex reaction mechanisms involving this substituted cyclopropane. europa.euluisrdomingo.com

While less computationally intensive than DFT, semi-empirical methods like CNDO/2 (Complete Neglect of Differential Overlap) are effective for specific applications such as conformational analysis. nih.gov These methods use parameters derived from experimental data to simplify quantum mechanical calculations, allowing for rapid exploration of a molecule's potential energy surface.

For this compound, CNDO/2 could be used to determine the preferred three-dimensional arrangement of its constituent parts. The analysis would focus on the rotational barriers around the single bonds connecting the cyclopropane ring to the phenyl group and the carboxylic acid. The goal is to identify the most stable conformers (rotational isomers) by calculating the relative energies of different spatial orientations. Understanding the dominant conformation is essential as it influences the molecule's physical properties and its ability to interact with other molecules. nih.govnih.gov

Analysis of Bonding Properties and Ring Strain

The cyclopropane ring is a defining feature of this compound, and its unique bonding properties are a primary source of its chemical reactivity. Unlike the sp³ hybridized carbons in acyclic alkanes with ideal bond angles of 109.5°, the carbons in a cyclopropane ring are forced into a triangular geometry with internal angles of 60°. wikipedia.orgpearson.com

This severe deviation from the ideal tetrahedral angle results in significant angle strain . chemistrysteps.com To accommodate this, the carbon-carbon bonds are not formed from a direct head-on overlap of sp³ orbitals. Instead, they are described as "bent bonds" or "banana bonds," where the orbital overlap is less effective, weakening the C-C bonds compared to those in a typical alkane. wikipedia.orgutexas.edu

In addition to angle strain, the planar nature of the three-membered ring forces the hydrogen atoms (and substituents) on adjacent carbons into an eclipsed conformation, leading to torsional strain (also known as Pitzer strain). pearson.comwikipedia.org The combination of these strains gives cyclopropane a high ring strain energy, making it significantly more reactive than other cycloalkanes. utexas.edu This inherent strain energy can be released in ring-opening reactions. pearson.com

| Type of Strain | Origin | Consequence for this compound |

|---|---|---|

| Angle Strain | C-C-C bond angles are compressed to 60° from the ideal 109.5°. pearson.comchemistrysteps.com | Leads to weak, high-energy "bent bonds" in the cyclopropane ring. utexas.edu |

| Torsional Strain | Eclipsing interactions between substituents on adjacent ring carbons. pearson.comwikipedia.org | Increases the overall potential energy and instability of the ring structure. |

Prediction of Molecular Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of molecules using a set of chemical descriptors derived from the electron density. researchgate.nethakon-art.com These descriptors can predict how a molecule will behave in a chemical reaction, identifying its stability and the most probable sites for chemical attack. arxiv.orgresearchgate.net For this compound, these descriptors offer predictive insights into its chemical behavior.

Key global reactivity descriptors include:

Chemical Potential (μ): Related to the molecule's tendency to lose electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule is generally less reactive. hakon-art.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, indicating its strength as an electrophile. hakon-art.com

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A small gap typically indicates high reactivity.

Local reactivity is predicted by Fukui functions , which identify the regions within the molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net

| Descriptor | Definition | Predicted Implication for the Molecule |

|---|---|---|

| Chemical Potential (μ) | Negative of electronegativity; tendency to lose or gain electrons. | Indicates overall electronic stability. |

| Chemical Hardness (η) | Resistance to change in electron configuration. hakon-art.com | A lower value suggests higher reactivity. |

| Electrophilicity Index (ω) | Propensity to accept electrons. hakon-art.com | A higher value, influenced by the nitro group, indicates good electrophilic character. |

| Fukui Functions | Local reactivity indicator for specific atomic sites. researchgate.net | Identifies which atoms are most likely to be attacked by nucleophiles or electrophiles. |

Computational Design and Virtual Screening of Derivatives for Synthetic Applications

Computational chemistry is instrumental in the rational design of new molecules with tailored properties. Starting with a parent structure like this compound, computational methods can be used to design and evaluate a library of virtual derivatives for specific synthetic purposes.

Virtual screening involves creating a large library of candidate molecules in silico and using computational models to predict their properties, filtering them down to a smaller set of promising candidates for actual synthesis. nih.govresearchgate.net For example, derivatives of this compound could be designed by:

Modifying the substituents on the phenyl ring.

Replacing the carboxylic acid with other functional groups (e.g., esters, amides, nitriles).

Altering the substitution pattern on the cyclopropane ring.

For each virtual derivative, properties such as reactivity descriptors, stability, and electronic characteristics (like the HOMO-LUMO gap) can be calculated rapidly. researchgate.net This process allows researchers to explore a vast chemical space efficiently, identifying derivatives that might serve as improved building blocks in organic synthesis or as precursors for materials with specific electronic or optical properties. This in silico approach accelerates the discovery process by prioritizing the most promising synthetic targets, saving significant time and resources. nih.gov

Applications in Advanced Organic Synthesis and Scaffold Design

Role as a Versatile Building Block for Complex Molecules

2-(3-Nitrophenyl)cyclopropane-1-carboxylic acid serves as a key intermediate in the synthesis of a wide array of complex organic molecules. The inherent ring strain and the presence of multiple functional groups provide chemically distinct handles that can be selectively manipulated to introduce further complexity. This controlled reactivity allows for the construction of intricate molecular architectures that would be challenging to access through other synthetic routes. The cyclopropane (B1198618) ring, with its rigid conformation, can also impart unique three-dimensional characteristics to the target molecules.

The chemical scaffold of this compound is readily modified, making it an excellent precursor for a variety of other functionalized cyclopropane derivatives. The carboxylic acid moiety can be converted into esters, amides, or other functional groups through standard organic transformations. For instance, coupling of the carboxylic acid with various amines leads to the formation of 1-phenylcyclopropane carboxamide derivatives. nih.gov Similarly, the nitro group on the phenyl ring can be reduced to an amine, which can then participate in a range of further reactions, or it can be transformed into other functionalities, thereby expanding the range of accessible cyclopropane-containing building blocks.

The synthesis of 3-arylated 2-nitrocyclopropane-1,1-dicarboxylic acid esters, which share a similar structural motif, highlights the general synthetic accessibility of such systems. beilstein-journals.org These related compounds are often prepared through a sequence involving a conjugate addition, halogenation, and subsequent ring closure. beilstein-journals.orgnih.gov The reactivity of these systems, which includes ring-opening and cycloaddition reactions, underscores the potential of nitro-substituted cyclopropanes as versatile intermediates. beilstein-journals.orgnih.gov Nitrocyclopropanes, in general, are considered important building blocks for complex organic compounds due to the versatile nature of the nitro group. researchgate.net

A summary of synthetic routes to prepare cyclopropane derivatives is presented below:

| Starting Material(s) | Reagents and Conditions | Product Type |

| 2-Phenyl acetonitrile (B52724) and 1,2-dibromoethane | Base (e.g., NaOH, KOH) | 1-Phenylcyclopropane carboxylic acid derivatives nih.gov |

| β-Nitrostyrene and diethyl malonate | 1) Conjugate addition, 2) Halogenation, 3) Ring closure | 3-Arylated 2-nitrocyclopropane-1,1-dicarboxylic acid esters beilstein-journals.orgnih.gov |

| Adducts of β-nitrostyrene and 1,3-dicarbonyl compounds | (Diacetoxyiodo)benzene and tetrabutylammonium (B224687) iodide | Acylated nitrocyclopropanes beilstein-journals.org |

The cyclopropane ring of this compound and its derivatives can be incorporated into spirocyclic systems, which are an important class of compounds in medicinal chemistry due to their rigid, three-dimensional structures. nih.gov The synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid derivatives has been achieved through diastereoselective cyclopropanation reactions. uow.edu.auresearchgate.net This involves the reaction of a suitable precursor, such as methyl 2-(2-nitrophenyl)acrylate, with a sulfur ylide like ethyl (dimethylsulfuranylidene)acetate. uow.edu.auresearchgate.net The resulting spirocyclic compound contains the cyclopropane ring fused to an oxindole (B195798) core, a common scaffold in biologically active molecules. This approach demonstrates how the cyclopropane unit can be annulated to a pre-existing ring system to generate spirocyclic architectures. The synthesis of related spiro cyclopropane derivatives can also be achieved through the reaction of electron-deficient olefins with arsenic ylides.

The Corey-Chaykovsky cyclopropanation is another key method for synthesizing spiro-cyclopropanes. For example, an 1,3-indanedione-derived donor-acceptor cyclopropane has been synthesized via the Knoevenagel condensation of 1,3-indanedione with a protected salicylaldehyde, followed by cyclopropanation with dimethylsulfoxonium methylide. mdpi.com

The reactivity of the nitro-substituted cyclopropane framework can be harnessed to construct various nitrogen-containing heterocyclic compounds. The ring strain and the electron-deficient nature of the cyclopropane ring in derivatives of this compound facilitate ring-opening reactions with dinucleophiles. For instance, 3-arylated 2-nitrocyclopropane-1,1-dicarboxylic acid esters react with 2-aminopyridines to yield pyrido[1,2-a]pyrimidinones through a ring-opening process. beilstein-journals.org Furthermore, treatment of these nitrocyclopropanes with a Lewis acid like tin(II) chloride can induce ring-opening and subsequent nucleophilic attack by the nitro group to form functionalized isoxazolines. beilstein-journals.org These transformations showcase the utility of the cyclopropane as a masked synthon that can be unveiled to participate in heterocycle formation.

Rational Design of Donor-Acceptor Cyclopropane Systems

This compound is a prime example of a donor-acceptor cyclopropane (DAC). In this system, the phenyl group acts as an electron donor, while the carboxylic acid group serves as an electron acceptor. This electronic arrangement polarizes the C1-C2 bond of the cyclopropane ring, making it susceptible to nucleophilic attack and facilitating a variety of ring-opening and cycloaddition reactions. wiley-vch.de Nitro-substituted cyclopropanes are a specific and highly reactive class of DACs due to the strong electron-withdrawing nature of the nitro group. researchgate.net

The rational design of DACs involves modulating the electronic properties of the donor and acceptor groups to fine-tune the reactivity of the cyclopropane ring. For instance, increasing the electron-donating ability of the aryl group or the electron-withdrawing strength of the acceptor group enhances the polarization and reactivity of the cyclopropane. The activation of DACs can be achieved under various conditions, including with Lewis acids or under basic conditions. rsc.orgresearchgate.net A novel approach involves the fluoride-induced desilylation of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates, which generates an electron-rich phenolate (B1203915) anion, thereby increasing the donating properties of the aryl group and facilitating the ring-opening of the cyclopropane. rsc.org

The reactivity of these systems allows them to participate in cycloaddition reactions with various substrates, including aldehydes, ketones, and nitriles, to form corresponding carbo- and heterocycles. nih.gov The development of visible light-promoted, metal-free protocols for the synthesis of nitrocyclopropanes further expands the toolkit for accessing these valuable building blocks. nih.gov

Development of Novel Synthetic Methodologies Utilizing the Cyclopropane Carboxylic Acid Framework

The unique reactivity of the this compound framework has spurred the development of novel synthetic methodologies. For example, the inherent properties of this scaffold can be exploited in the design of new catalytic cycles or reaction cascades. The ability of the cyclopropane ring to act as a three-carbon synthon in cycloaddition reactions is a particularly fruitful area of research. nih.gov

Furthermore, the development of synthetic routes for PROTACs (Proteolysis Targeting Chimeras) often involves the use of diverse building blocks, including those with carboxylic acid functionalities. While not directly cited for this specific compound, the principles of using functionalized building blocks in complex molecular assembly are relevant. mdpi.com The carboxylic acid group provides a convenient handle for conjugation to other components of a PROTAC molecule.

Role as a Framework for Structural Diversity in Advanced Organic Synthesis

The this compound scaffold is an excellent starting point for generating structural diversity in compound libraries for drug discovery and other applications. The multiple functional groups present on the molecule (the carboxylic acid, the nitro group, and the phenyl ring) can be independently modified to create a large number of analogs from a common core structure. This approach is central to modern medicinal chemistry, where the exploration of chemical space around a lead scaffold is crucial for optimizing biological activity. mdpi.comenamine.netnih.gov

The ability to generate diastereomerically pure cis- and trans-disubstituted, as well as 1,2,3-trisubstituted cyclopropanes from related starting materials, highlights the potential for creating stereochemical diversity. nih.gov The semi-rigid nature of the cyclopropane ring introduces well-defined three-dimensional structural elements, which can be advantageous for molecular recognition by biological targets. rsc.orgresearchgate.net The combination of functional group diversity, stereochemical complexity, and a rigid core makes this and related cyclopropane frameworks powerful tools for the generation of structurally diverse and complex molecules.

Future Directions and Emerging Research Avenues

Exploration of Asymmetric Catalysis in Synthesis

The generation of enantiomerically pure cyclopropanes is a pivotal goal in organic synthesis, as the stereochemistry of these motifs profoundly influences their biological activity and material properties. Future research into the synthesis of 2-(3-nitrophenyl)cyclopropane-1-carboxylic acid will undoubtedly focus on the development of sophisticated asymmetric catalytic systems. While numerous methods exist for the asymmetric synthesis of cyclopropanes, their application to nitro-substituted aryl cyclopropanes remains an area ripe for exploration. nih.govnih.gov

Promising avenues include the use of chiral transition-metal catalysts, such as those based on rhodium, copper, and palladium, which have demonstrated efficacy in the cyclopropanation of olefins with diazo compounds. nih.gov Organocatalysis, employing chiral amines or phosphoric acids, also presents a powerful strategy for the enantioselective synthesis of nitrocyclopropanes through Michael-initiated ring-closure (MIRC) reactions. nih.gov Furthermore, the burgeoning field of biocatalysis, utilizing engineered enzymes, offers a green and highly selective alternative for producing chiral cyclopropanes. fourwaves.com

| Catalyst Type | Catalyst Example | Reaction Type | Key Advantages | Potential for this compound |

|---|---|---|---|---|

| Transition Metal | Chiral Rh(II) or Cu(I) complexes | Carbene transfer to styrenes | High turnover numbers, broad substrate scope | Adaptable for the reaction of 3-nitrostyrene (B1585535) derivatives |

| Organocatalyst | Cinchona alkaloid derivatives | Michael-initiated ring closure | Metal-free, mild conditions, high enantioselectivity | Applicable to the reaction of nitrostyrenes with malonates |

| Biocatalyst | Engineered Myoglobin | Enzymatic carbene transfer | High stereoselectivity, environmentally benign | Potential for highly selective synthesis under mild conditions |

Development of Novel Functionalization Strategies

Beyond the synthesis of the core structure, future research will be directed towards the development of novel strategies to functionalize the this compound molecule. The inherent reactivity of the cyclopropane (B1198618) ring and the presence of the nitro and carboxylic acid groups provide multiple handles for chemical modification.

One key area of focus will be the selective C–H activation of the cyclopropane ring. chemrxiv.org Recent advances in transition-metal catalysis, particularly with palladium, have enabled the directed C–H functionalization of cyclopropanes, allowing for the introduction of new substituents with high regioselectivity and stereoselectivity. nih.gov This approach could be used to synthesize a diverse library of derivatives of this compound for various applications. Another promising avenue is the exploration of ring-opening reactions. The electron-withdrawing nitro group classifies this compound as a donor-acceptor cyclopropane, making it susceptible to nucleophilic ring-opening, which can lead to the formation of valuable 1,3-difunctionalized acyclic compounds. researchgate.netacs.org

Advanced Computational Modeling for Predictive Chemistry

The integration of computational chemistry, particularly Density Functional Theory (DFT), will be instrumental in accelerating the development of new reactions and understanding the reactivity of this compound. semanticscholar.orgmdpi.com Computational modeling can provide deep insights into reaction mechanisms, predict the stereochemical outcomes of asymmetric catalytic reactions, and guide the design of new catalysts and functionalization strategies.

For instance, DFT calculations can be employed to:

Elucidate Reaction Pathways: By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed understanding of how reactions occur. mdpi.com

Predict Catalyst Performance: Computational screening of virtual catalyst libraries can identify promising candidates for asymmetric synthesis, reducing the need for extensive experimental screening.

Analyze Molecular Properties: Calculations of frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps can help predict the reactivity and sites of electrophilic or nucleophilic attack on the molecule. semanticscholar.org

| Computational Method | Application | Predicted Outcome/Insight |

|---|---|---|

| Density Functional Theory (DFT) | Mechanism of asymmetric cyclopropanation | Transition state energies, prediction of enantioselectivity |

| DFT | Reactivity analysis (FMO, ESP) | Identification of reactive sites for functionalization |

| Molecular Dynamics (MD) | Conformational analysis of catalyst-substrate complexes | Understanding the origins of stereoselectivity |

Integration with Flow Chemistry and High-Throughput Synthesis

The adoption of modern synthesis technologies such as flow chemistry and high-throughput experimentation (HTE) is set to revolutionize the synthesis and optimization of reactions involving this compound. fourwaves.comacs.org Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch, offers numerous advantages, including enhanced safety, improved reaction control, and facile scalability. acs.orgmdpi.com

HTE platforms, on the other hand, allow for the rapid screening of a large number of reaction conditions in parallel, significantly accelerating the discovery and optimization of new synthetic methods. fourwaves.comunchainedlabs.com The combination of these technologies will enable researchers to efficiently explore a vast reaction space to identify optimal conditions for the asymmetric synthesis and functionalization of this compound.

Expanding the Scope of Cyclopropane Ring Transformations

The strained three-membered ring of this compound is a source of latent reactivity that can be harnessed for a variety of chemical transformations. Future research will likely explore a broader range of ring-opening and ring-expansion reactions to access novel molecular scaffolds.

As a donor-acceptor cyclopropane, the title compound is primed for reactions that involve cleavage of the C1-C2 bond. researchgate.net These transformations can be initiated by a variety of reagents, including nucleophiles, electrophiles, and transition metals, leading to a diverse array of products. For example, reaction with nucleophiles can lead to 1,3-addition products, while treatment with Lewis acids can induce rearrangements and cycloadditions. acs.org Furthermore, radical-mediated ring-opening reactions offer an alternative pathway to functionalized acyclic molecules. nih.gov The exploration of these transformations will undoubtedly expand the synthetic utility of this compound as a versatile building block in organic synthesis.

Q & A